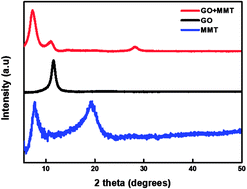Fabrication of graphene oxide/montmorillonite nanocomposite flexible thin films with improved gas-barrier properties †
RSC Advances Pub Date: 2018-11-20 DOI: 10.1039/C8RA08232D
Abstract
Nanocomposites are potential substitutes for inorganic materials in fabricating flexible gas-barrier thin films. In this study, two nanocomposites are used to form a flexible gas-barrier film that shows improved flexibility and a decreased water vapor transmission rate (WVTR), thereby extending the diffusion path length for gas molecules. The nanoclay materials used for the flexible gas-barrier thin film are Na+-montmorillonite (MMT) and graphene oxide (GO). A flexible gas-barrier thin film was fabricated using a layer-by-layer (LBL) deposition method, exploiting electronic bonding under non-vacuum conditions. The WVTR of the film, in which each layer was laminated by LBL assembly, was analyzed by Ca-test and the oxygen transmission rate (OTR) was analyzed by MOCON. When GO and MMT are used together, they fill each other's vacancies and form a gas-barrier film with high optical transmittance and the improved WVTR of 3.1 × 10−3 g per m2 per day without a large increase in thickness compared to barrier films produced with GO or MMT alone. Thus, this film has potential applicability as a barrier film in flexible electronic devices.


Recommended Literature
- [1] Fabrication of micro-optical elements on curved substrates by electrostatic induced lithography
- [2] Noble metal plasmonic nanostructure related chromisms
- [3] A novel benzoxazine/bismaleimide blend resulting in bi-continuous phase separated morphology†
- [4] Determination of inorganic and total mercury by flow injection vapor generation atomic absorption spectrometry using a W-coil atomizer
- [5] The role of the intermediate triplet state in iron-catalyzed multi-state C–H activation†
- [6] Restrained energetic disorder for high-efficiency organic solar cells via a solid additive†
- [7] Front cover
- [8] Double-networks based on pH-responsive, amphiphilic “core-first” star first polymer conetworks prepared by sequential RAFT polymerization
- [9] Coaxial electrospinning with organic solvent for controlling the size of self-assembled nanoparticles†
- [10] Mechanisms and modelling of phosphorus solid–liquid transformation during the hydrothermal processing of swine manure










